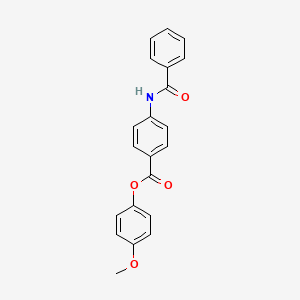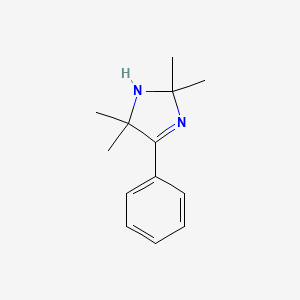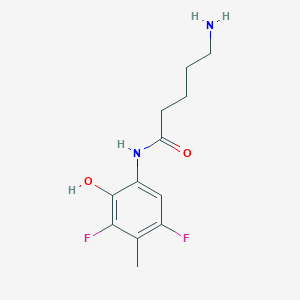![molecular formula C46H92O11Si2 B14376146 Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate CAS No. 90161-38-9](/img/structure/B14376146.png)
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxirane (epoxide) ring and two carboxylate groups, which are linked to a propyl chain substituted with tris(hexyloxy)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate typically involves the reaction of an appropriate epoxide precursor with a silane reagent under controlled conditions. One common method involves the use of tetraethyl orthosilicate (TEOS) as a starting material, which undergoes hydrolysis and condensation reactions to form the desired organosilicon compound. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sol-gel processes, where the silane precursors are mixed with solvents and catalysts in reactors designed for continuous operation. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then purified using techniques like distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The carboxylate groups can be reduced to form alcohols or aldehydes.
Substitution: The silane groups can participate in substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while reduction of the carboxylate groups can produce alcohols or aldehydes .
Scientific Research Applications
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon materials and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer, due to its unique chemical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties
Mechanism of Action
The mechanism of action of Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The silane groups can also interact with surfaces, enhancing adhesion and stability. The carboxylate groups may participate in coordination with metal ions or other molecules, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate: Similar in structure but with pentyloxy groups instead of hexyloxy groups.
Bis{3-[tris(methoxy)silyl]propyl} oxirane-2,3-dicarboxylate: Contains methoxy groups, leading to different reactivity and properties.
Uniqueness
Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate is unique due to its hexyloxy groups, which provide enhanced hydrophobicity and stability compared to similar compounds with shorter alkoxy chains. This makes it particularly useful in applications requiring durable and water-resistant materials .
Properties
CAS No. |
90161-38-9 |
|---|---|
Molecular Formula |
C46H92O11Si2 |
Molecular Weight |
877.4 g/mol |
IUPAC Name |
bis(3-trihexoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C46H92O11Si2/c1-7-13-19-25-35-51-58(52-36-26-20-14-8-2,53-37-27-21-15-9-3)41-31-33-49-45(47)43-44(57-43)46(48)50-34-32-42-59(54-38-28-22-16-10-4,55-39-29-23-17-11-5)56-40-30-24-18-12-6/h43-44H,7-42H2,1-6H3 |
InChI Key |
YGRXKYISICIQLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCCCCCC)(OCCCCCC)OCCCCCC)(OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


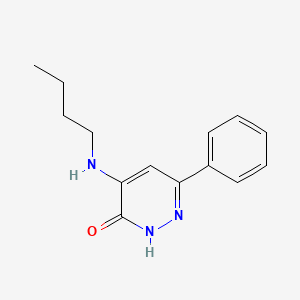
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
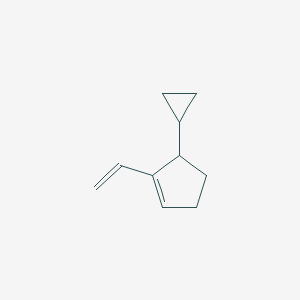

![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)

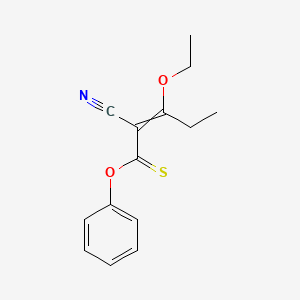
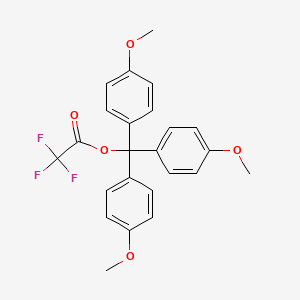

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
